molecular formula C4H10ClNO2S B8800617 2-(Dimethylamino)ethanesulfonyl chloride

2-(Dimethylamino)ethanesulfonyl chloride

Cat. No. B8800617
M. Wt: 171.65 g/mol
InChI Key: GZIHJZQDTQEGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106063B2

Procedure details

Phosgene (12 ml, 1M in toluene) was added to a solution of the subtitle product of step i) in DCM (20 ml) and DMF (2.5 ml) and stirred for 3 h before concentrating in vacuo to afford the subtitle compound as an oil that was used directly in the next step. 1H NMR δ(CD3OD) 3.30 (2H, m), 2.80 (2H, m) and 2.31 (6H, s).
Quantity
12 mL
Type
reactant
Reaction Step One
Name
subtitle product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)([Cl:3])=O.[CH3:5][N:6]([CH3:13])[CH2:7][CH2:8][S:9]([O-])(=[O:11])=[O:10].[Na+].CN(C=O)C>C(Cl)Cl>[CH3:5][N:6]([CH3:13])[CH2:7][CH2:8][S:9]([Cl:3])(=[O:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
subtitle product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCS(=O)(=O)[O-])C.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(CCS(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.